molecular formula C21H19ClN4O2S B2656201 N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053080-11-7

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2656201
CAS No.: 1053080-11-7
M. Wt: 426.92
InChI Key: OURSHDHAPWWAKP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-12(2)18-20(28)26-19(25-18)13-7-3-5-9-15(13)24-21(26)29-11-17(27)23-16-10-6-4-8-14(16)22/h3-10,12,18H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURSHDHAPWWAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chlorophenyl group and an imidazoquinazoline moiety linked via a thioacetamide structure. This unique configuration may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related compounds, particularly N-(substituted phenyl)-2-chloroacetamides. These studies indicate that compounds with halogenated phenyl rings exhibit significant antimicrobial activity against various pathogens.

Key Findings:

  • Effective Against Gram-positive Bacteria : Compounds similar to this compound demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
  • Moderate Activity Against Gram-negative Bacteria : The same compounds showed lesser activity against Escherichia coli but maintained moderate effectiveness against Candida albicans, a common yeast pathogen .

Structure-Activity Relationship (SAR)

The biological activity of halogenated phenyl derivatives is influenced by their lipophilicity and the position of substituents on the phenyl ring. For instance, compounds with para-substituted halogens were found to be more active due to their ability to penetrate cell membranes efficiently .

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-2-chloroacetamideHighModerateModerate
N-(3-bromophenyl)-2-chloroacetamideHighLowModerate

Case Studies

  • Study on Antimicrobial Potential : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific substituents showed enhanced activity against target pathogens .
  • Evaluation of Cytotoxicity : In another study, selected compounds were tested for cytotoxicity against human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic, suggesting a favorable safety profile for further development .

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